molecular formula C18H19N3O3 B222640 Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate CAS No. 172753-05-8

Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate

Cat. No. B222640
CAS RN: 172753-05-8
M. Wt: 325.4 g/mol
InChI Key: FRQGTCSYTCISII-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E-3810 and has a molecular formula of C22H21N3O3.

Mechanism of Action

Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate inhibits the activity of VEGFR2 by binding to its active site. This prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to have low toxicity in animal studies. The compound is metabolized in the liver and excreted in the urine. However, further studies are needed to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments is its specificity for VEGFR2. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, the compound has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate could focus on improving its solubility and bioavailability. The compound could also be used in combination with other cancer treatments to enhance their effectiveness. Additionally, studies could investigate the potential applications of this compound in other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a promising compound with potential applications in cancer treatment and other diseases involving angiogenesis. Further research is needed to fully understand its mechanism of action and long-term effects on human health.

Synthesis Methods

The synthesis of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves the reaction of 2-aminopyridine and 4-methylphenyl isocyanate in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl acetoacetate in the presence of sodium methoxide and methanol to yield the final product.

Scientific Research Applications

Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that is overexpressed in many types of cancer and is responsible for promoting the growth and spread of cancer cells. Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.

properties

IUPAC Name

ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-24-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQGTCSYTCISII-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate

CAS RN

172753-05-8
Record name 2-Propenoic acid, 2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172753058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.